K03861

Beschreibung

Structure

3D Structure

Eigenschaften

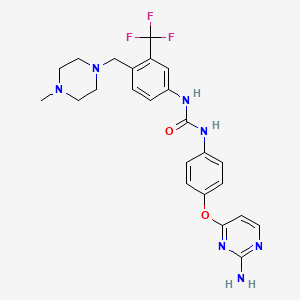

IUPAC Name |

1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F3N7O2/c1-33-10-12-34(13-11-33)15-16-2-3-18(14-20(16)24(25,26)27)31-23(35)30-17-4-6-19(7-5-17)36-21-8-9-29-22(28)32-21/h2-9,14H,10-13,15H2,1H3,(H2,28,29,32)(H2,30,31,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDLXPJQFNVTNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F3N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of K03861

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical review of the core mechanism of action of K03861 (also known as AUZ454), a potent kinase inhibitor. It consolidates key findings on its molecular interactions, impact on signaling pathways, and includes detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound is a potent, type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Unlike type I inhibitors that compete directly with ATP, type II inhibitors like this compound stabilize the inactive "DFG-out" conformation of the kinase.[3] Its primary mechanism involves competing with the binding of activating cyclins, such as Cyclin E, to CDK2, thereby preventing the formation of the active kinase complex and subsequent downstream signaling.[1][2] This inhibition ultimately leads to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis in cancer cells.[4]

Interestingly, while initially characterized as a CDK2 inhibitor, recent comprehensive studies in live cells have revealed that this compound also potently engages CDK8 and CDK19 with nearly 100-fold greater selectivity than for CDK2.[3] This unexpected activity profile identifies this compound as a selective chemical probe for CDK8/19 and suggests that its cellular effects may be mediated by these kinases as well.[3]

Quantitative Data: Binding Affinity and Cellular Potency

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.

Table 1: Biochemical Binding Affinity (Kd) of this compound for CDK2 Variants

| CDK2 Variant | Dissociation Constant (Kd) |

| CDK2 (Wild Type) | 50 nM[2] |

| CDK2 (C118L) | 18.6 nM[2] |

| CDK2 (A144C) | 15.4 nM[2] |

| CDK2 (C118L/A144C) | 9.7 nM[2] |

Note: Another source reports a Kd of 8.2 nM, likely for the wild type, but this is not explicitly stated.[1]

Table 2: Live Cell Target Engagement (IC50) of this compound

| Kinase Target | Intracellular IC50 |

| CDK8 | 2 nM[3] |

| CDK19 | 4 nM[3] |

Note: In live cell assays, this compound demonstrated significantly more potent engagement with CDK8 and CDK19 compared to other CDKs, including its originally intended target, CDK2.[3]

Signaling Pathways Modulated by this compound

This compound interferes with critical cellular signaling cascades, primarily those governed by CDKs.

CDK2-Mediated Cell Cycle Progression

The canonical pathway affected by this compound is the CDK2-dependent regulation of the cell cycle. By inhibiting the CDK2/Cyclin E complex, this compound prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), FOXO1, and the CDK inhibitor p27.[4] Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication, thus causing cell cycle arrest.[5]

Caption: this compound inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and cell cycle progression.

CDK2 Signaling in Platelet Activation

Studies have utilized this compound to elucidate the role of CDK2 in anucleate platelets. In this context, thrombin stimulation via the PAR1 receptor activates Src kinase, which in turn activates CDK2.[6] Active CDK2 then phosphorylates and inactivates Protein Phosphatase 1 (PP1). The inhibition of PP1 allows for the sustained phosphorylation and activation of downstream kinases like Erk, which are crucial for platelet aggregation and granule release.[6]

Caption: this compound inhibits CDK2-mediated inactivation of PP1, thereby suppressing platelet activation.

Experimental Protocols

The following protocols are standard methodologies for characterizing the effects of a CDK inhibitor like this compound.

Protocol: Cell Viability / Proliferation Assay (CCK-8)

This assay measures the anti-proliferative effects of this compound.

-

Cell Seeding: Seed cancer cells (e.g., Caki-1, ACHN) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 10-20 µM) or a vehicle control (DMSO).[1][7]

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours).[1]

-

Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[7]

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[7]

-

Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat cells in 6-well plates with this compound at the desired concentration and for a specific duration (e.g., 24 hours). Include a vehicle control.

-

Harvesting: Collect both adherent and floating cells. Wash the cell pellet once with cold PBS.[8]

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[9]

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.[8][9]

-

Incubation: Incubate in the dark at room temperature for 30 minutes.[8][9]

-

Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[8]

Protocol: Western Blotting for Phosphoprotein Analysis

This protocol confirms the on-target effect of this compound by assessing the phosphorylation status of CDK2 substrates like Rb.[7]

-

Cell Lysis: Treat cells as described above. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.[8]

-

Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[7]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE.[9]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[9]

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-Actin) overnight at 4°C.[7]

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8][9]

Caption: General experimental workflow for characterizing the cellular effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Icaritin inhibits CDK2 expression and activity to interfere with tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Binding Kinetics of K03861 to CDK2

This technical guide provides a comprehensive overview of the binding kinetics of K03861, a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and CDK2

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a critical role in regulating the cell cycle, particularly the transition from G1 to S phase.[1][2] Its activity is dependent on binding to regulatory cyclin partners, primarily Cyclin E and Cyclin A.[2][3] Dysregulation of the CDK2 signaling pathway is frequently observed in various cancers, making it a significant target for therapeutic intervention.

This compound (also known as AUZ454) is a potent, type II inhibitor of CDK2.[4][5] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like this compound stabilize the inactive "DFG-out" conformation.[6][7] This mechanism involves competition with the binding of activating cyclins, thereby preventing the kinase's activation.[4][5][8] Structural analysis of the CDK2-K03861 complex has provided the first co-crystal structure of a type II inhibitor bound to CDK2, revealing a canonical type II binding mode.[6][7]

Quantitative Binding Kinetics Data

The binding affinity of this compound to CDK2 has been characterized against the wild-type (WT) enzyme and several mutants designed to facilitate the DFG-out conformation. The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction. Analysis of the binding kinetics has also revealed that this compound exhibits a slow dissociation off-rate, a desirable characteristic for drug candidates as it can lead to a prolonged duration of action.[6][7]

| Target Protein | Dissociation Constant (Kd) |

| CDK2 (Wild Type) | 50 nM[4][8] |

| CDK2 (C118L Mutant) | 18.6 nM[4][8] |

| CDK2 (A144C Mutant) | 15.4 nM[4][8] |

| CDK2 (C118L/A144C Mutant) | 9.7 nM[4][8] |

| CDK2 (Unspecified) | 8.2 nM[5] |

Experimental Protocols

The binding kinetics and affinity of this compound to CDK2 are determined using various biochemical and biophysical assays. While the specific details for this compound's characterization were published, a common and powerful technique for such measurements is Biolayer Interferometry (BLI).[9][10][11]

Protocol: Biolayer Interferometry (BLI) for Kinase-Inhibitor Binding Analysis

Objective: To quantify the association (k_on) and dissociation (k_off) rates and determine the binding affinity (Kd) of an inhibitor (e.g., this compound) to its target kinase (e.g., CDK2).

Materials:

-

Recombinant purified CDK2 (ligand)

-

This compound (analyte)

-

BLI instrument (e.g., Octet system)

-

Biosensors (e.g., Streptavidin-coated for biotinylated CDK2)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

-

96-well microplates

Methodology:

-

Immobilization: A biotinylated preparation of CDK2 is immobilized onto streptavidin-coated biosensors. The sensors are dipped into wells containing a specific concentration of CDK2 (e.g., 750 ng/mL) for a defined period to achieve an optimal loading level.[11]

-

Baseline: The loaded biosensors are moved to wells containing only the assay buffer to establish a stable baseline signal. This step ensures that any subsequent signal change is due to the binding event.

-

Association: The biosensors are then immersed in wells containing various concentrations of this compound dissolved in the assay buffer. The binding of this compound to the immobilized CDK2 causes a change in the interference pattern of light, which is recorded in real-time as an increase in signal response. This phase is monitored until the binding approaches equilibrium.

-

Dissociation: Following the association phase, the biosensors are transferred back to wells containing only the assay buffer. The this compound molecules begin to dissociate from CDK2, resulting in a decrease in the signal. This dissociation is also monitored in real-time.

-

Data Analysis: The resulting sensorgrams (plots of response vs. time) are analyzed using the instrument's software. The association and dissociation curves are fitted to a 1:1 binding model to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd), where Kd = k_off / k_on.

Visualizations

4.1. CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle. Growth factor signaling leads to the activation of CDK4/6-Cyclin D complexes, which initiate the phosphorylation of the Retinoblastoma protein (Rb). This releases the E2F transcription factor to promote the expression of genes required for S phase, including Cyclin E. The subsequent formation of the CDK2-Cyclin E complex further phosphorylates Rb, creating a positive feedback loop that drives the cell into S phase.

Caption: The CDK2 signaling pathway in the G1/S cell cycle transition.

4.2. Experimental Workflow for Binding Kinetics

The diagram below outlines the typical workflow for determining the binding kinetics of an inhibitor using Biolayer Interferometry (BLI), a standard method for such analyses.

Caption: Experimental workflow for Biolayer Interferometry (BLI).

References

- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Type II Inhibitors Targeting CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rndsystems.com [rndsystems.com]

- 9. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differences in Binding Affinity Among Cell-cycle CDK and Cyclin Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

K03861: A Technical Guide to a Type II CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of the cell cycle, particularly at the G1/S phase transition. Its dysregulation is a common feature in various human cancers, making it a compelling target for therapeutic intervention. K03861 (also known as AUZ 454) is a potent, small-molecule inhibitor that uniquely targets CDK2 through a Type II inhibition mechanism. Unlike traditional ATP-competitive (Type I) inhibitors that bind to the active kinase conformation, this compound stabilizes an inactive "DFG-out" state of CDK2. This mode of action leads to distinct biochemical properties, including competition with cyclin binding and slow dissociation kinetics.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, binding properties, selectivity, and cellular effects, along with detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is an aminopyrimidine-phenyl urea (B33335) compound with well-defined chemical characteristics.[3][4]

| Property | Value |

| Chemical Name | N-[4-[(2-Amino-4-pyrimidinyl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]urea |

| Synonyms | AUZ 454[5][6] |

| Molecular Formula | C₂₄H₂₆F₃N₇O₂[4] |

| Molecular Weight | 501.51 g/mol [4] |

| CAS Number | 853299-07-7[4][7] |

| Purity | ≥98%[4] |

| Solubility | Soluble to 50 mM in DMSO and 100 mM in ethanol[4] |

Mechanism of Action: Type II Inhibition

This compound is distinguished by its Type II inhibition mechanism, which involves binding to an inactive conformation of the kinase.[1][8]

-

DFG-Out Conformation: Kinases can exist in active ("DFG-in") or inactive ("DFG-out") conformations, referring to the orientation of the Asp-Phe-Gly motif in the activation loop. This compound specifically binds to and stabilizes the DFG-out conformation of CDK2.[1][3][6] This is a significant distinction from Type I inhibitors, which target the active DFG-in state.[6][8]

-

Cyclin Competition: A key consequence of its binding mode is that this compound inhibits CDK2 activity by competing with the binding of its activating cyclin partners (e.g., Cyclin E, Cyclin A).[1][4][5][7] This is a functional outcome of stabilizing the inactive state, which is incompatible with cyclin association.

-

Structural Insights: The co-crystal structure of this compound bound to cyclin-free CDK2 confirmed its canonical Type II binding mode and was the first such structure to be determined for a CDK2 inhibitor.[1][2][3]

The general mechanism of CDK2 activation and the inhibitory action of this compound are depicted in the signaling pathway below.

References

- 1. Type II Inhibitors Targeting CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rndsystems.com [rndsystems.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

K03861: A Technical Guide to its Effects on the G1/S Phase Transition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of K03861 (also known as AUZ454), a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). A critical regulator of the G1/S phase transition of the cell cycle, CDK2 is a key therapeutic target in oncology. This document details the molecular interactions of this compound, its impact on cell cycle progression, and provides detailed protocols for the essential experiments used to characterize its effects. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its preclinical profile.

Introduction: The G1/S Transition and the Role of CDK2

The transition from the G1 (Gap 1) to the S (Synthesis) phase of the cell cycle is a critical checkpoint that commits a cell to DNA replication and subsequent division. This process is tightly regulated by a series of protein complexes, central to which are the cyclin-dependent kinases (CDKs). CDK2, in association with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in orchestrating the G1/S transition.

The primary substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb), a tumor suppressor that, in its hypophosphorylated state, binds to the E2F family of transcription factors. This binding sequesters E2F, preventing the transcription of genes necessary for DNA synthesis. The phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E leads to a conformational change in Rb, causing the release of E2F. The liberated E2F then activates the transcription of target genes, driving the cell into S phase. Dysregulation of the CDK2 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.

This compound: A Selective CDK2 Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets CDK2. It is classified as a type II inhibitor, meaning it binds to the inactive conformation of the kinase.

Mechanism of Action

This compound exerts its inhibitory effect by competing with the binding of activating cyclins to CDK2. This prevents the formation of the active CDK2/cyclin complex, thereby blocking its kinase activity. The inability of CDK2 to phosphorylate its downstream targets, most notably the Rb protein, results in the maintenance of Rb in its active, hypophosphorylated state. Consequently, E2F transcription factors remain sequestered, and the cell is unable to progress from the G1 to the S phase, leading to a G1 cell cycle arrest.

Biochemical Potency

This compound has demonstrated high potency against CDK2 in biochemical assays. The dissociation constant (Kd) is a measure of the binding affinity of the inhibitor to its target.

| Target | Kd (nM) |

| CDK2 (Wild Type) | 50 |

| CDK2 (C118L mutant) | 18.6 |

| CDK2 (A144C mutant) | 15.4 |

| CDK2 (C118L/A144C mutant) | 9.7 |

Note: Data sourced from commercially available information on this compound. The enhanced potency against mutant forms can be relevant in specific research contexts.

Quantitative Analysis of this compound-Induced G1 Arrest

Table 1: Representative Data on Cell Cycle Distribution Following this compound Treatment

| Treatment | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle (DMSO) | 0 | 45.2 | 35.8 | 19.0 |

| This compound | 0.1 | 60.5 | 25.1 | 14.4 |

| This compound | 1 | 78.3 | 12.5 | 9.2 |

| This compound | 10 | 85.1 | 8.7 | 6.2 |

Table 2: Representative Data on Inhibition of Rb Phosphorylation by this compound

| Treatment | Concentration (µM) | Relative pRb (Ser807/811) Level (%) |

| Vehicle (DMSO) | 0 | 100 |

| This compound | 0.1 | 65 |

| This compound | 1 | 25 |

| This compound | 10 | 10 |

Note: This data is illustrative and would be generated by Western blot analysis, with band intensities quantified and normalized to a loading control and total Rb levels.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of a cancer cell line treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line (e.g., MCF-7, U2OS)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Incubate for 24 hours.

-

Cell Harvest: Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Rb Phosphorylation

This protocol describes the detection of phosphorylated Rb (pRb) levels in cells treated with this compound by Western blotting.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pRb (Ser807/811), anti-total Rb, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed and treat cells with this compound as described in the flow cytometry protocol. After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against pRb overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities. Normalize the pRb signal to the total Rb signal and the loading control to determine the relative change in Rb phosphorylation.

Visualizations

Signaling Pathway

Caption: this compound inhibits CDK2, preventing Rb hyperphosphorylation and G1/S transition.

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle effects of this compound via flow cytometry.

Experimental Workflow: Western Blot for pRb

Caption: Workflow for Western blot analysis of Rb phosphorylation after this compound treatment.

Conclusion

This compound is a potent and selective inhibitor of CDK2 that effectively induces a G1 cell cycle arrest. Its mechanism of action, centered on the inhibition of Rb phosphorylation, makes it a valuable tool for cancer research and a potential therapeutic agent for tumors with a dysregulated G1/S checkpoint. The experimental protocols and representative data presented in this guide provide a framework for the preclinical characterization of this compound and other CDK2 inhibitors. A thorough understanding of the molecular mechanisms and the methods used to assess their impact is crucial for the successful development of targeted cancer therapies.

Investigating the Downstream Targets of K03861: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

K03861, also known as AUZ454, is a potent and selective, type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] As a critical regulator of the G1/S phase transition of the cell cycle, CDK2 represents a key therapeutic target in oncology. Hyperactivation of the CDK2 signaling pathway, often observed in various cancers, leads to uncontrolled cellular proliferation. This compound inhibits CDK2 activity by competing with the binding of its activating cyclin partners, thereby inducing cell cycle arrest and inhibiting tumor cell growth.[2][3] This technical guide provides an in-depth overview of the known downstream targets of this compound, detailed experimental protocols to assess its activity, and a summary of its biochemical potency.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK2. It specifically binds to the inactive "DFG-out" conformation of the kinase, a characteristic of type II inhibitors.[4][5] This binding mode prevents the conformational changes required for kinase activation and subsequent phosphorylation of its substrates. The primary and most well-characterized downstream effect of this compound-mediated CDK2 inhibition is the prevention of the phosphorylation of the Retinoblastoma protein (pRb).[6]

Core Downstream Signaling Pathway: CDK2/pRb Axis

The CDK2/pRb signaling pathway is a fundamental regulator of the G1/S cell cycle checkpoint. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for DNA synthesis and S-phase entry. Upon activation by Cyclin E, CDK2 phosphorylates pRb at multiple sites, leading to a conformational change and the release of E2F. The liberated E2F then activates the transcription of target genes, driving the cell into S-phase. By inhibiting CDK2, this compound maintains pRb in its active, hypophosphorylated state, thereby sequestering E2F and enforcing a G1 cell cycle arrest.[6]

Other Potential Downstream Targets

Beyond the well-established CDK2/pRb axis, preliminary evidence suggests other proteins may be affected by this compound-mediated CDK2 inhibition.

-

FOXO1: Forkhead box protein O1 (FOXO1) is a transcription factor that can promote apoptosis and cell cycle arrest. Its activity is negatively regulated by phosphorylation.[7][8] Inhibition of CDK2 by other compounds has been shown to lead to decreased phosphorylation of FOXO1, thereby potentially activating its tumor-suppressive functions.[6] Further investigation is required to quantify the specific effect of this compound on FOXO1 phosphorylation.

-

p27Kip1: The cyclin-dependent kinase inhibitor p27Kip1 binds to and inhibits CDK2/Cyclin E complexes, acting as a crucial regulator of the G1/S checkpoint. The stability of p27 is, in part, regulated by phosphorylation. Phosphorylation of p27 by CDK2 can mark it for degradation by the proteasome.[9][10][11][12] By inhibiting CDK2, this compound may lead to the stabilization and accumulation of p27, further reinforcing the G1 arrest.

-

Protein Phosphatase 1 (PP1): In platelets, CDK2 has been shown to phosphorylate and inactivate the catalytic subunit of Protein Phosphatase 1 (PP1).[13][14] this compound treatment suppressed thrombin-mediated platelet aggregation, suggesting that CDK2 inhibition can modulate PP1 activity in this cell type.[13][14] The broader implications of this interaction in other cell types remain to be fully elucidated.

Data Presentation

The biochemical potency of this compound against wild-type and mutant forms of CDK2 has been determined through in vitro binding assays.

| Target | Kd (nM) |

| CDK2 (Wild Type) | 50 |

| CDK2 (C118L) | 18.6 |

| CDK2 (A144C) | 15.4 |

| CDK2 (C118L/A144C) | 9.7 |

| Table 1: Dissociation constants (Kd) of this compound for various forms of CDK2. Data sourced from R&D Systems.[3] |

Experimental Protocols

Western Blot Analysis of Phosphorylated Retinoblastoma (pRb)

This protocol details the methodology to assess the phosphorylation status of pRb in cells treated with this compound.

a. Cell Culture and Treatment:

-

Seed a cancer cell line with an intact Rb pathway (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

b. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-pRb (e.g., Ser780, Ser807/811), total pRb, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-pRb signal to the total pRb signal for each sample. Further normalize to the loading control to account for any variations in protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on cell cycle distribution.

a. Cell Preparation and Treatment:

-

Plate cells as described for the Western blot protocol.

-

Treat cells with this compound and a vehicle control.

b. Cell Fixation and Staining:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

c. Flow Cytometry and Data Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the distribution of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence intensity).

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.[5][15]

a. Cell Seeding:

-

Prepare a single-cell suspension of the desired cancer cell line.

-

Seed a low density of cells (e.g., 200-1000 cells per well, depending on the plating efficiency of the cell line) into 6-well plates.

-

Allow the cells to attach overnight.

b. Treatment:

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

c. Colony Formation:

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Monitor the plates until colonies in the control wells are visible and consist of at least 50 cells.

d. Staining and Counting:

-

Fix the colonies with a solution of methanol (B129727) and acetic acid.

-

Stain the colonies with crystal violet.

-

Count the number of colonies in each well.

e. Data Analysis:

-

Calculate the plating efficiency (PE) for the control cells: PE = (number of colonies formed / number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).

Conclusion

This compound is a potent CDK2 inhibitor with a well-defined mechanism of action centered on the inhibition of the CDK2/pRb signaling axis, leading to a G1 cell cycle arrest. This guide provides a comprehensive overview of the downstream effects of this compound and detailed protocols for its investigation. Further research into the effects of this compound on other potential downstream targets such as FOXO1, p27, and PP1 will provide a more complete understanding of its cellular activities and therapeutic potential. The methodologies outlined herein provide a robust framework for researchers and drug development professionals to further explore the utility of this compound as a targeted anti-cancer agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinoblastoma Protein Contains a C-terminal Motif That Targets It for Phosphorylation by Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bu.edu [bu.edu]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. Retinoblastoma tumor-suppressor protein phosphorylation and inactivation depend on direct interaction with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibody‐mediated procoagulant platelet formation in COVID‐19 is AKT dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decreased levels of the cell-cycle inhibitor p27Kip1 protein: prognostic implications in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of protein phosphatases 1 and 2A in collagen-platelet interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p27kip1: A Multifunctional Cyclin-Dependent Kinase Inhibitor with Prognostic Significance in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. Phosphorylation of Forkhead Protein FoxO1 at S253 Regulates Glucose Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of K03861 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cell division cycle is a fundamental process, the dysregulation of which is a hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly CDK2, are pivotal regulators of cell cycle progression, specifically at the G1/S transition. K03861 (also known as AUZ454) has emerged as a potent and selective type II inhibitor of CDK2, demonstrating significant potential as a therapeutic agent by inducing cell cycle arrest. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the role of this compound in halting cellular proliferation. We will delve into the core signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays, equipping researchers and drug development professionals with a comprehensive understanding of this promising CDK2 inhibitor.

Introduction to this compound: A Potent CDK2 Inhibitor

This compound is a small molecule inhibitor that targets the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2).[1] It is classified as a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase, offering a distinct mechanism of action compared to type I inhibitors.[2] By competing with cyclin binding, this compound effectively abrogates the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes, which are essential for the G1 to S phase transition.[1]

Table 1: Binding Affinity of this compound for CDK2 Variants

| CDK2 Variant | Dissociation Constant (Kd) |

| CDK2 (Wild Type) | 50 nM[1] |

| CDK2 (C118L) | 18.6 nM[1] |

| CDK2 (A144C) | 15.4 nM[1] |

| CDK2 (C118L/A144C) | 9.7 nM[1] |

| CDK2 (unspecified) | 8.2 nM[3] |

Core Mechanism of Action: Induction of G1 Cell Cycle Arrest

The primary mechanism by which this compound exerts its anti-proliferative effects is through the induction of a G1 phase cell cycle arrest. This is achieved by inhibiting the phosphorylation of the Retinoblastoma protein (pRb), a key tumor suppressor and gatekeeper of the G1/S checkpoint.

The CDK2-pRb Signaling Axis

In a normal cell cycle, the progression from G1 to S phase is driven by the sequential activation of CDK4/6 and CDK2. CDK4/6, in complex with cyclin D, initiates the phosphorylation of pRb. Subsequently, the CDK2/cyclin E complex hyperphosphorylates pRb, leading to a conformational change that causes the release of the E2F family of transcription factors. Free E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.

This compound-Mediated Inhibition of pRb Phosphorylation

This compound, by inhibiting CDK2, prevents the hyperphosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, where it remains tightly bound to E2F. The sequestration of E2F prevents the expression of S-phase-promoting genes, leading to a robust arrest of the cell cycle at the G1/S checkpoint.

Interplay with the p53 and p21 Signaling Pathways

The tumor suppressor protein p53 and its downstream effector, the CDK inhibitor p21, form a critical checkpoint in response to cellular stress, including DNA damage. Evidence suggests a potential interplay between CDK2 inhibition and the p53/p21 pathway. Inhibition of CDK2 can lead to the activation of p53, which in turn transcriptionally upregulates p21.[4] The induced p21 can then further inhibit CDK2, creating a positive feedback loop that reinforces the cell cycle arrest. While direct evidence for this compound inducing this pathway is still emerging, it represents a plausible secondary mechanism contributing to its efficacy.

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The efficacy of this compound in inducing cell cycle arrest can be quantified through cell-based assays. While comprehensive public data for this compound is limited, the following tables present representative data for a potent CDK2 inhibitor, illustrating the expected experimental outcomes.

Table 2: Representative IC50 Values for a CDK2 Inhibitor in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) for Proliferation Inhibition |

| MCF7 | Breast Cancer | 0.5 |

| HCT116 | Colon Cancer | 1.2 |

| A549 | Lung Cancer | 2.5 |

| U2OS | Osteosarcoma | 0.8 |

| (Note: These are representative values for a selective CDK2 inhibitor and may not reflect the exact IC50 values for this compound) |

Table 3: Representative Cell Cycle Distribution Analysis by Flow Cytometry

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control (DMSO) | 45.2 | 35.8 | 19.0 |

| CDK2 Inhibitor (1 µM) | 75.8 | 12.5 | 11.7 |

| CDK2 Inhibitor (5 µM) | 85.1 | 5.3 | 9.6 |

| (Note: Representative data showing the expected shift in cell cycle phases upon treatment with a selective CDK2 inhibitor for 24 hours.) |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (or other CDK2 inhibitor)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

-

Drug Treatment: Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

-

Cell Harvesting:

-

For adherent cells, wash with PBS and detach using Trypsin-EDTA.

-

Collect all cells (including any floating cells from the medium) and centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Wash the cell pellet with cold PBS.

-

Resuspend the pellet in 1 mL of cold PBS and, while gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise.

-

Incubate on ice for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate software to gate on single cells and generate a histogram of DNA content.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis of pRb Phosphorylation

This protocol describes the detection of total and phosphorylated pRb by Western blotting to confirm the on-target effect of this compound.

Materials:

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-total pRb, anti-phospho-pRb [e.g., Ser807/811])

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Prepare samples with Laemmli buffer and boil.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

-

Detection:

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze band intensities to determine the ratio of phosphorylated pRb to total pRb.

-

Conclusion

This compound is a potent and selective type II CDK2 inhibitor that effectively induces G1 cell cycle arrest. Its primary mechanism of action involves the inhibition of CDK2-mediated phosphorylation of the Retinoblastoma protein, leading to the sequestration of the E2F transcription factor and a subsequent block in the transcription of genes required for S-phase entry. Furthermore, there is a potential for this compound to engage the p53-p21 signaling pathway, which would further reinforce the cell cycle arrest. The experimental protocols provided herein offer a robust framework for researchers to investigate and quantify the effects of this compound and other CDK2 inhibitors. Further research into the specific quantitative effects of this compound across a broad range of cancer models will be crucial in fully elucidating its therapeutic potential.

References

Preliminary Studies on K03861 in Novel Cancer Types: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on K03861, a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document summarizes the current understanding of this compound's mechanism of action, its preclinical efficacy in various cancer models, and detailed protocols for key experimental procedures. The information presented herein is intended to facilitate further investigation into the therapeutic potential of this compound in novel cancer types.

Core Mechanism of Action: Targeting the Cell Cycle Engine

This compound exerts its anti-cancer effects by targeting CDK2, a key regulator of cell cycle progression.[1] Specifically, this compound is a type II inhibitor that competes with the binding of activating cyclins to CDK2.[1][2] This inhibition prevents the phosphorylation of crucial substrates, most notably the Retinoblastoma protein (Rb).[3][4] Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the G1/S phase transition and DNA synthesis.[3][5] This ultimately leads to cell cycle arrest and an inhibition of tumor cell proliferation.[2]

Quantitative Data Summary

The following tables summarize the known inhibitory activities of this compound against its primary target, CDK2, and its effects on cancer cell lines.

| Target | Inhibitory Constant (Kd) |

| CDK2 (Wild-Type) | 50 nM[1][6] |

| CDK2 (C118L mutant) | 18.6 nM[1][6] |

| CDK2 (A144C mutant) | 15.4 nM[1][6] |

| CDK2 (C118L/A144C mutant) | 9.7 nM[1][6] |

Table 1: In vitro inhibitory activity of this compound against wild-type and mutant CDK2.

| Cancer Type | Cell Line | Assay | Concentration | Duration | Effect |

| Renal Cell Carcinoma | Caki-1 | CCK8 | 10-20 µM | 1-4 days | Inhibited cell proliferation[2] |

| Renal Cell Carcinoma | ACHN | CCK8 | 10-20 µM | 1-4 days | Inhibited cell proliferation[2] |

| Renal Cell Carcinoma | Caki-1 | Colony Formation | 10 µM | 24 hours | Decreased colony formation[2] |

| Renal Cell Carcinoma | ACHN | Colony Formation | 10 µM | 24 hours | Decreased colony formation[2] |

Table 2: Preclinical efficacy of this compound in renal cell carcinoma cell lines.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

This compound Signaling Pathway

This compound inhibits the Cyclin E/CDK2 complex, preventing Rb phosphorylation and leading to G1/S arrest.

Experimental Workflow: Cell Viability (MTT) Assay

Workflow for determining the IC50 of this compound using an MTT cell viability assay.

Experimental Workflow: In Vivo Xenograft Study

Generalized workflow for evaluating the in vivo efficacy of this compound in a xenograft model.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[7][8]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[9]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate the plate for 24-72 hours.

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[9][10]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8][9]

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Phospho-Rb

This protocol is for assessing the effect of this compound on the phosphorylation of Rb.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration and duration.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.[4]

-

Determine protein concentration using a BCA assay.[4]

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[4]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with primary antibodies overnight at 4°C.[12]

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane and detect protein bands using an ECL reagent and an imaging system.[11]

-

Quantify band intensities and normalize phospho-Rb levels to total Rb and a loading control like GAPDH.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.[3]

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.[3]

-

Incubate on ice for at least 30 minutes.[13]

-

Wash the fixed cells with PBS to remove the ethanol.[3]

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[13]

-

Analyze the cell cycle distribution using a flow cytometer.[14]

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Materials:

-

Human cancer cell line of interest

-

Immunocompromised mice (e.g., nude or SCID)[15]

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers

Procedure:

-

Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.[15]

-

Subcutaneously inject the cell suspension into the flank of each mouse.[15]

-

Monitor tumor growth regularly with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.[15]

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[16]

-

Administer this compound or vehicle to the respective groups according to the desired dosing schedule.[16]

-

Measure tumor volume and body weight 2-3 times per week.[15]

-

At the study endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blot for biomarkers).[15]

This technical guide provides a foundational understanding of this compound and standardized protocols to aid in the exploration of its therapeutic potential in novel cancer settings. Further research is warranted to expand the scope of preclinical data and to ultimately translate these findings into clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. protocols.io [protocols.io]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Unveiling the Chemical Biology of AUZ454: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical and biological properties of AUZ454 (also known as K03861), a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cell cycle in oncology and other diseases.

Core Chemical Properties

AUZ454 is a small molecule inhibitor with well-defined chemical characteristics crucial for its biological activity and development as a potential therapeutic agent.

| Property | Value |

| Synonyms | This compound |

| CAS Number | 853299-07-7 |

| Molecular Formula | C₂₄H₂₆F₃N₇O₂ |

| Molecular Weight | 501.5 g/mol |

| Appearance | A solid |

| SMILES | CN1CCN(CC2=C(C(F)(F)F)C=C(NC(NC3=CC=C(OC4=NC(N)=NC=C4)C=C3)=O)C=C2)CC1 |

| InChI Key | PWDLXPJQFNVTNL-UHFFFAOYSA-N |

Mechanism of Action and Biological Activity

AUZ454 functions as a type II inhibitor of CDK2, a key regulator of cell cycle progression, particularly at the G1/S transition. Unlike type I inhibitors that compete directly with ATP in the active site of the kinase, type II inhibitors bind to an allosteric site, inducing a conformational change that inactivates the enzyme. Specifically, AUZ454 inhibits CDK2 activity by competing with the binding of its activating cyclin partners, such as Cyclin E and Cyclin A.[1] This mode of action leads to cell cycle arrest and inhibition of cell proliferation.

Binding Affinity and Potency

The inhibitory potential of AUZ454 has been quantified through various biochemical and cell-based assays.

| Target | Assay Type | Value (IC₅₀/Kd) |

| CDK2 (Wild-Type) | Kd | 8.2 nM, 50 nM[1][2] |

| CDK2 (C118L mutant) | Kd | 18.6 nM[2] |

| CDK2 (A144C mutant) | Kd | 15.4 nM[2] |

| CDK2 (C118L/A144C mutant) | Kd | 9.7 nM[2] |

| FLT3-ITD Ba/F3 cells | IC₅₀ | ~0.001 µM[3] |

| Wild-Type Ba/F3 cells | IC₅₀ | > 0.1 µM[3] |

| Human Cytomegalovirus (HCMV) in macrophages | IC₅₀ | 1.028 µM[3] |

Cellular Effects

-

Cell Proliferation: AUZ454 has demonstrated inhibitory effects on the proliferation of various cancer cell lines, including Caki-1 and ACHN cells, in a CDK2-dependent manner.[1]

-

Meiosis: At a concentration of 10 µM, AUZ454 has been shown to inhibit spindle organization and chromosome alignment during meiosis I and prevent egg activation in isolated mouse oocytes.[3]

Signaling Pathway

AUZ454 targets the CDK2 signaling pathway, a critical cascade regulating the G1/S phase transition of the cell cycle. The diagram below illustrates the canonical pathway and the point of intervention by AUZ454.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of CDK2 inhibitors like AUZ454.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of AUZ454 on cell proliferation by measuring the metabolic activity of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of AUZ454 in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[4][5][6]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[4][5][6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation

This method is used to confirm the on-target activity of AUZ454 by assessing the phosphorylation status of the direct downstream CDK2 substrate, the Retinoblastoma protein (pRb).

Protocol:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with AUZ454 at its IC₅₀ concentration for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7][8][9][10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[7][8][9][10]

-

Immunoblotting:

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of AUZ454 on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells with AUZ454 for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[11]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.[11]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[11]

Clinical Development Status

Based on a comprehensive review of publicly available information, there is currently no evidence to suggest that AUZ454 has entered human clinical trials. It is considered a preclinical compound used for research purposes to investigate the roles of CDK2 in various biological processes.

Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice. The safety and efficacy of AUZ454 have not been established in humans.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Interaction of K03861 with Cyclin A and Cyclin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

K03861 (also known as AUZ454) is a potent and selective Type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Its primary mechanism of action involves competing with the binding of activating cyclins, namely Cyclin A and Cyclin E, to CDK2, thereby preventing the formation of the active kinase complex essential for cell cycle progression.[1][2] This technical guide provides a comprehensive overview of the interaction between this compound and the CDK2/cyclin A and CDK2/cyclin E complexes, including quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

The cell cycle is a tightly regulated process orchestrated by cyclin-dependent kinases (CDKs) and their regulatory cyclin subunits. CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression, respectively. Dysregulation of the CDK2/cyclin pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.

This compound is a small molecule inhibitor that targets the inactive conformation of CDK2, classifying it as a Type II inhibitor.[3] By binding to a region adjacent to the ATP-binding pocket and stabilizing the "DFG-out" conformation of the activation loop, this compound effectively prevents the conformational changes required for cyclin binding and subsequent kinase activation.[3][4]

Quantitative Data on this compound Interaction with CDK2 and Cyclins

The interaction of this compound with CDK2 has been characterized using various biophysical and biochemical assays. The following tables summarize the available quantitative data.

Table 1: Dissociation Constants (Kd) of this compound for CDK2 Variants

| CDK2 Variant | Dissociation Constant (Kd) (nM) | Assay Type |

| CDK2 (Wild Type) | 50 | Cell-free assay[2] |

| CDK2 (C118L) | 18.6 | Cell-free assay[2] |

| CDK2 (A144C) | 15.4 | Cell-free assay[2] |

| CDK2 (C118L/A144C) | 9.7 | Cell-free assay[2] |

Table 2: Effect of this compound on CDK2-Cyclin A Interaction

| Parameter | Observation | Assay Type |

| Cyclin A Affinity for CDK2 | ~10-fold decrease in the presence of this compound | Biolayer Interferometry (BLI) |

| Association Rate (ka) | Increased | Biolayer Interferometry (BLI) |

| Dissociation Rate (kd) | Increased (to a greater extent than ka) | Biolayer Interferometry (BLI) |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on its ability to allosterically inhibit CDK2 by preventing the binding of its essential cyclin activators.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with CDK2 and its cyclins.

Biolayer Interferometry (BLI) for Cyclin Binding Kinetics

This protocol outlines the steps to measure the effect of this compound on the binding kinetics of Cyclin A to CDK2.

Methodology:

-

Protein Preparation: Full-length human CDK2 is expressed and purified. The protein is then biotinylated for immobilization.

-

Reagent Preparation: The assay buffer consists of 25 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT, 2 mg/mL BSA, and 0.2% (v/v) Tween.[4] Serial dilutions of Cyclin A and this compound are prepared in this buffer.

-

BLI Experiment:

-

Streptavidin biosensors are loaded with biotinylated CDK2.

-

A baseline is established by dipping the sensors in assay buffer.

-

The sensors are then moved to wells containing various concentrations of Cyclin A, with or without a fixed concentration of this compound, to measure the association phase.

-

Finally, the sensors are transferred back to the assay buffer to monitor the dissociation of the complex.

-

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ADP-Glo™ Kinase Assay for CDK2/Cyclin E Activity

This protocol describes a luminescent-based assay to measure the kinase activity of the CDK2/Cyclin E complex and the inhibitory effect of compounds like this compound.

Methodology:

-

Reagent Preparation: Prepare a kinase buffer containing 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, and 50 µM DTT. Prepare a substrate/ATP mixture (e.g., Histone H1 and ATP at a concentration near the Km for CDK2/Cyclin E).

-

Assay Procedure:

-

Dispense various concentrations of this compound (or vehicle control) into the wells of a 384-well plate.

-

Add the CDK2/Cyclin E enzyme to the wells.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the reaction at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for this compound can be determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.

Conclusion

This compound is a potent Type II inhibitor of CDK2 that functions by preventing the binding of its activating partners, Cyclin A and Cyclin E. Quantitative data demonstrates its high affinity for CDK2 and its ability to significantly reduce the affinity of Cyclin A for the kinase. The experimental protocols provided herein offer a robust framework for further investigation of this compound and other CDK2 inhibitors. A thorough understanding of the mechanism and kinetics of this interaction is crucial for the development of novel cancer therapeutics targeting the cell cycle.

References

Methodological & Application

Application Notes for K03861: An In Vitro Kinase Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

K03861 (also known as AUZ454) is a potent and specific Type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key serine/threonine kinase that, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a crucial role in regulating the G1/S phase transition and progression through the S phase of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound inhibits CDK2 activity by competing with the binding of activating cyclins.[1][2] These application notes provide a detailed protocol for determining the potency of this compound against CDK2/Cyclin A in an in vitro setting using a luminescence-based kinase assay.

Quantitative Data

The inhibitory activity of this compound is most commonly characterized by its binding affinity (Kd) to the target kinase. The following table summarizes the reported Kd values for this compound against wild-type and mutant forms of CDK2. Lower Kd values indicate a higher binding affinity.

| Compound | Target | Kd (nM) | Assay Type |

| This compound | CDK2 (Wild-Type) | 50 | Cell-free assay[1] |

| This compound | CDK2 (C118L) | 18.6 | Cell-free assay[1] |

| This compound | CDK2 (A144C) | 15.4 | Cell-free assay[1] |

| This compound | CDK2 (C118L/A144C) | 9.7 | Cell-free assay[1] |

Note: The Kd (dissociation constant) represents the concentration of the inhibitor required to occupy 50% of the target kinase binding sites at equilibrium. While related to the IC50 value (the concentration for 50% inhibition of kinase activity), it is a direct measure of binding affinity.

CDK2 Signaling Pathway and Inhibition by this compound

The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle and the mechanism of inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for an in vitro kinase assay to determine the inhibitory activity of this compound against CDK2, based on the widely used ADP-Glo™ Kinase Assay platform. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials and Reagents

| Reagent | Suggested Supplier |

| Recombinant Human CDK2/Cyclin A2 | Promega / BPS Bioscience |

| This compound | Selleck Chemicals / MedChemExpress |

| Histone H1 (Substrate) | Merck / NEB |

| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich |

| ADP-Glo™ Kinase Assay Kit | Promega |

| Kinase Buffer (see recipe below) | - |

| DMSO (Dimethyl sulfoxide), Anhydrous | Sigma-Aldrich |

| 384-well white, flat-bottom plates | Corning / Greiner |

| Plate-reading Luminometer | - |

Kinase Buffer Recipe (1X):

-

40 mM Tris-HCl, pH 7.5

-

20 mM MgCl₂

-

0.1 mg/mL BSA (Bovine Serum Albumin)

-

50 µM DTT (Dithiothreitol)

Experimental Workflow Diagram

The diagram below outlines the key steps of the in vitro kinase assay.

Step-by-Step Protocol

1. Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of this compound (e.g., 11-point, 1:3 dilution) in Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

-

Prepare working solutions of recombinant CDK2/Cyclin A, Histone H1 substrate, and ATP in Kinase Buffer. The final ATP concentration should be at or near its Km for CDK2 (typically 10-100 µM).

2. Assay Plate Setup (384-well format):

-

Add 2.5 µL of the this compound serial dilutions or a vehicle control (Kinase Buffer with the same final DMSO concentration) to the appropriate wells of a 384-well plate.

-

Add 2.5 µL of the diluted CDK2/Cyclin A enzyme solution to each well.

-

Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

3. Kinase Reaction Initiation:

-

Add 5 µL of the ATP/Histone H1 substrate mixture to each well to start the kinase reaction. The final reaction volume is 10 µL.

-

Mix the plate gently and incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range.

4. Signal Detection:

-

Equilibrate the plate to room temperature.

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

-

Incubate the plate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

5. Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle (DMSO) control wells (0% inhibition) and "no enzyme" control wells (100% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

References

Application Notes and Protocols for K03861 Cell Viability Assays